molecular formula C11H23BO4 B14127525 (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid

Cat. No.: B14127525
M. Wt: 230.11 g/mol
InChI Key: NOJUAFOLZBOUDU-UHFFFAOYSA-N
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Description

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a borinic acid functional group, which is known for its unique reactivity and potential utility in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid typically involves multi-step organic reactions. One common approach is the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different boron-containing products.

    Reduction: Reduction reactions can modify the borinic acid group, potentially leading to borane derivatives.

    Substitution: The hydroxyl and oxan groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while substitution reactions can produce a variety of functionalized borinic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is also studied for its potential as a catalyst in various organic transformations.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Boron-containing compounds are known for their ability to interact with biological molecules, making them candidates for drug development and biomedical research.

Industry

In industry, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid involves its interaction with specific molecular targets. The borinic acid group can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other borinic acids and boronic acids, such as phenylboronic acid and pinacolborane. These compounds share the boron-containing functional group but differ in their specific structures and reactivities.

Uniqueness

(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable tool in synthetic chemistry and other fields.

Properties

Molecular Formula

C11H23BO4

Molecular Weight

230.11 g/mol

IUPAC Name

(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(oxan-4-yl)borinic acid

InChI

InChI=1S/C11H23BO4/c1-10(2,13)11(3,4)16-12(14)9-5-7-15-8-6-9/h9,13-14H,5-8H2,1-4H3

InChI Key

NOJUAFOLZBOUDU-UHFFFAOYSA-N

Canonical SMILES

B(C1CCOCC1)(O)OC(C)(C)C(C)(C)O

Origin of Product

United States

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